4-Chloro-2-(pyridin-3-ylmethoxy)pyridine
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Overview
Description
4-Chloro-2-(pyridin-3-ylmethoxy)pyridine is a heterocyclic compound with the molecular formula C11H9ClN2O It is characterized by the presence of a chloro group at the fourth position and a pyridin-3-ylmethoxy group at the second position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(pyridin-3-ylmethoxy)pyridine typically involves the reaction of 4-chloropyridine with 3-pyridinemethanol in the presence of a base. The reaction is usually carried out in an organic solvent such as dimethylformamide or tetrahydrofuran. The base, often potassium carbonate or sodium hydride, facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(pyridin-3-ylmethoxy)pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The pyridin-3-ylmethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and alkoxides in the presence of a base (e.g., potassium carbonate) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are used.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives.
Oxidation: Pyridine carboxylic acids or aldehydes.
Reduction: Piperidine derivatives.
Scientific Research Applications
4-Chloro-2-(pyridin-3-ylmethoxy)pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It serves as a ligand in the study of enzyme inhibition and receptor binding, aiding in the understanding of biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(pyridin-3-ylmethoxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the pyridin-3-ylmethoxy moiety play crucial roles in binding to the active sites of these targets, thereby modulating their activity. The compound can inhibit or activate these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-(pyridin-2-ylmethoxy)pyridine
- 4-Chloro-2-(pyridin-4-ylmethoxy)pyridine
- 4-Bromo-2-(pyridin-3-ylmethoxy)pyridine
Uniqueness
4-Chloro-2-(pyridin-3-ylmethoxy)pyridine is unique due to the specific positioning of the chloro group and the pyridin-3-ylmethoxy moiety, which confer distinct chemical and biological properties. This unique structure allows for selective interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
1346707-79-6 |
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Molecular Formula |
C11H9ClN2O |
Molecular Weight |
220.65 g/mol |
IUPAC Name |
4-chloro-2-(pyridin-3-ylmethoxy)pyridine |
InChI |
InChI=1S/C11H9ClN2O/c12-10-3-5-14-11(6-10)15-8-9-2-1-4-13-7-9/h1-7H,8H2 |
InChI Key |
XGWVTNZZIAPNFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)COC2=NC=CC(=C2)Cl |
Origin of Product |
United States |
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